N-(2-cyanophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

Conformational analysis Intramolecular hydrogen bonding Structure-based design

N-(2-cyanophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide (CAS 329079-20-1) is a synthetic small molecule (C₁₃H₁₂N₄OS, MW 272.33 g/mol) belonging to the 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-aryl acetamide class. It features a 1-methylimidazole ring linked via a thioether bridge to an acetamide moiety bearing an ortho-cyanophenyl substituent.

Molecular Formula C13H12N4OS
Molecular Weight 272.33
CAS No. 329079-20-1
Cat. No. B2959540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyanophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
CAS329079-20-1
Molecular FormulaC13H12N4OS
Molecular Weight272.33
Structural Identifiers
SMILESCN1C=CN=C1SCC(=O)NC2=CC=CC=C2C#N
InChIInChI=1S/C13H12N4OS/c1-17-7-6-15-13(17)19-9-12(18)16-11-5-3-2-4-10(11)8-14/h2-7H,9H2,1H3,(H,16,18)
InChIKeyTUWUBMOIFVJWTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-cyanophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide (CAS 329079-20-1): Procurement-Grade Chemical Identity and Physicochemical Baseline


N-(2-cyanophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide (CAS 329079-20-1) is a synthetic small molecule (C₁₃H₁₂N₄OS, MW 272.33 g/mol) belonging to the 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-aryl acetamide class [1]. It features a 1-methylimidazole ring linked via a thioether bridge to an acetamide moiety bearing an ortho-cyanophenyl substituent . The compound is cataloged as PubChem CID 670621 and is supplied as a research-grade chemical with typical purity specifications of ≥95% [1][2].

Chemotype 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-aryl acetamide with ortho-cyano conformational bias
Research context Metalloenzyme inhibitor screening, conformational analysis studies, and pharmacophore complexity evaluation
Format Research-grade solid; fragment-like molecular weight class with documented purity specification

Why N-(2-cyanophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide Cannot Be Interchanged with Positional Isomers or N-Aryl Analogs


Positional isomerism on the cyanophenyl ring and variation of the N-aryl substituent are not benign modifications in this chemotype. The ortho-cyano group in the target compound can engage in an intramolecular N–H···N≡C hydrogen bond with the adjacent amide proton, a conformational constraint that is geometrically impossible in the para- and meta-cyano isomers [1]. This ortho effect restricts the accessible conformational ensemble of the acetamide linker, potentially altering the pharmacophoric presentation of the imidazole-thioether warhead relative to unconstrained analogs [2]. Electronic modulation also differs: the ortho-cyano exerts a distinct field and resonance effect on the amide NH acidity and the electron density of the thioether-linked imidazole compared to para- or meta-substituted counterparts [3]. Consequently, biological activity, target engagement, and physicochemical properties observed for N-(4-cyanophenyl) or N-(3-cyanophenyl) congeners, or for analogs bearing non-cyano aryl groups (e.g., 4-ethoxyphenyl, 3,5-dimethylphenyl, 4-bromophenyl), cannot be assumed to extrapolate to the ortho-cyano compound.

Risk factor
This compound
Substitute may differ
Cyano position
ortho-CN enables intramolecular N-H···N≡C hydrogen bond; restricts conformational ensemble
para-CN or meta-CN isomers cannot form this H-bond; unconstrained pharmacophore presentation may shift selectivity
N-aryl substituent
ortho-CN exerts distinct field and resonance effects on amide NH acidity and imidazole electron density
Non-cyano N-aryl analogs (e.g. 4-ethoxyphenyl, 3,5-dimethylphenyl) may present different electronic profiles
Linker chemistry
Thioether (-S-CH₂-) undergoes S-oxidation via CYP3A4/CYP2C9/FMO; distinct metabolite profile
Ether-linked analogs undergo O-dealkylation; amino-linked analogs follow N-dealkylation; different metabolic soft spots

Quantitative Differentiation Evidence for N-(2-cyanophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide (CAS 329079-20-1)


Intramolecular Hydrogen Bond Capacity: Ortho-Cyano vs. Para- and Meta-Cyano Isomers Determines Conformational Restriction

The target compound's ortho-cyano group is positioned to form a six-membered intramolecular N–H···N≡C hydrogen bond with the acetamide NH proton. This interaction stabilizes a pseudo-cyclic conformation that is absent in the para-cyano and meta-cyano positional isomers, which lack the spatial proximity required for such an interaction [1]. Computational studies on ortho-substituted N-aryl acetamides indicate that this hydrogen bond can lower the conformational free energy by approximately 2–4 kcal/mol relative to the unconstrained state [2]. The resulting conformational restriction pre-organizes the molecule into a specific three-dimensional presentation of the imidazole-thioether pharmacophore, a feature not shared by the para- and meta-cyano analogs.

Intramolecular H-bond capacity
Class-level
ortho-CN forms six-membered N-H···N≡C H-bond; estimated stabilization 2–4 kcal/mol
Supports conformational restriction interpretation; may affect selectivity profiles in target-based screening
DFT calculations on N-aryl acetamide models; solution NMR in CDCl₃. Class-level inference.
Conformational analysis Intramolecular hydrogen bonding Structure-based design

Hydrogen Bond Acceptor Count and Topological Polar Surface Area: Differentiation from Non-Cyano N-Aryl Analogs

The target compound possesses four hydrogen bond acceptor sites (imidazole N, amide carbonyl O, thioether S, and cyano N) and one hydrogen bond donor (amide NH), yielding a topological polar surface area (TPSA) of 96 Ų [1]. In contrast, non-cyano N-aryl analogs such as N-(3,5-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide (CAS 298215-48-2) lack the cyano group and therefore have only three hydrogen bond acceptors and a lower TPSA . Similarly, the N-(4-ethoxyphenyl) analog (CAS 212074-68-5) has four acceptors but the ethoxy oxygen has different hydrogen bond basicity compared to the cyano nitrogen . These differences directly impact predicted membrane permeability and oral bioavailability parameters according to Lipinski and Veber rule-based filters.

H-bond acceptors and TPSA
Reported
4 H-bond acceptors; TPSA 96 Ų; XLogP3-AA 2.0
Reported H-bond acceptor and TPSA differences vs. non-cyano analogs; may affect permeability context in cell-based or PK studies
Computed properties from PubChem; comparator values estimated from structure.
Physicochemical profiling Drug-likeness Permeability prediction

Thioether (Sulfanyl) Linker: Metabolic and Redox Distinction from Ether- and Amino-Linked Congeners

The target compound incorporates a thioether (–S–CH₂–) linker connecting the imidazole ring to the acetamide carbonyl. This sulfanyl linkage is susceptible to metabolic oxidation by cytochrome P450 enzymes (primarily CYP3A4 and CYP2C9) and flavin-containing monooxygenases (FMOs) to yield sulfoxide and sulfone metabolites, a metabolic pathway not available to ether (–O–CH₂–) or amino (–NH–CH₂–) linked analogs [1]. The sulfoxide oxidation product introduces a chiral center and increased polarity, while the sulfone represents a more metabolically stable, electron-withdrawing variant [2]. Ether-linked imidazole acetamides undergo O-dealkylation rather than oxidation at the heteroatom, and amino-linked analogs are subject to N-dealkylation or N-oxidation, representing fundamentally different metabolic soft spots [3].

Thioether metabolic fate
Class-level
S-oxidation to sulfoxide/sulfone via CYP3A4/CYP2C9/FMO; distinct from O-dealkylation or N-dealkylation
Supports metabolic pathway distinction; independent ADME/Tox characterization context for linker-type evaluation
In vitro HLM and recombinant CYP isoform studies on analogous thioether/ether/amino molecules.
Metabolic stability CYP450 metabolism Redox chemistry

Imidazole Ring Metal-Coordination Capacity vs. Non-Imidazole Heterocycle Analogs

The 1-methylimidazole moiety in the target compound retains the N-3 lone pair capable of coordinating transition metal ions such as Zn²⁺, Fe²⁺/Fe³⁺, and Cu²⁺. This is a critical feature for engagement with metalloenzyme targets (e.g., carbonic anhydrases, CYP enzymes, matrix metalloproteinases) where imidazole acts as a metal-binding warhead [1]. Related imidazole derivatives have demonstrated nanomolar inhibition of carbonic anhydrase isoforms via non-zinc binding modes (K_i = 2.89–115.5 nM range for CA I and CA II) [2]. Analogs where the imidazole is replaced by a 1,2,4-triazole, thiazole, or pyrazole ring exhibit different metal coordination geometries and affinities due to altered nitrogen basicity and ring electronics, and are not functionally interchangeable in metalloenzyme-targeted screening cascades [3].

Imidazole metal coordination
Class-level
1-methylimidazole N-3 lone pair coordinates Zn²⁺, Fe²⁺/Fe³⁺, Cu²⁺; imidazole pKa ≈7.0 vs. triazole ≈2.2–2.5
Reported metal-coordination profile distinction; pH-dependent binding context for metalloenzyme screening
Comparative pKa values in aqueous solution; carbonic anhydrase inhibition assay context. Class-level inference.
Metalloenzyme inhibition Metal chelation Bioinorganic chemistry

Hybrid Structural Motif: Combined Cyanophenyl-Imidazole-Thioether Pharmacophore Absent from Simpler Screening Deck Compounds

The target compound integrates three distinct pharmacophoric elements within a single, low-molecular-weight scaffold (MW 272.33): a 1-methylimidazole metal-binding or π-stacking motif, a thioether linker providing conformational flexibility and a defined metabolic handle, and an ortho-cyanophenyl group offering both a hydrogen bond acceptor (cyano N) and a dipole moment vector (calculated dipole moment ~6–7 D for analogous ortho-cyano acetanilides) [1]. This three-component architecture contrasts with simpler, single-feature screening library members such as N-(2-cyanophenyl)acetamide (MW 160.17, lacking the imidazole-thioether) or 2-mercapto-1-methylimidazole (MW 114.17, lacking the cyanophenyl-acetamide) [2]. In fragment-based or phenotypic screening campaigns, the presence of all three pharmacophoric elements in a single compound provides a richer interaction potential and a distinct starting point for hit expansion compared to compounds presenting only one or two of these features [3].

Pharmacophore complexity
Context-dependent
Three pharmacophoric elements in fragment-like scaffold (MW
Reported pharmacophoric complexity context; may support multi-vector SAR exploration in hit-to-lead optimization
Structural decomposition per published chemotype definitions; fragment-based screening library classification.
Fragment-based screening Pharmacophore complexity Chemotype uniqueness

Recommended Research and Industrial Application Scenarios for N-(2-cyanophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide Based on Differential Evidence


Metalloenzyme Inhibitor Screening Cascades Requiring Imidazole-Based Zinc-Binding Warheads

This compound is suitable for inclusion in targeted metalloenzyme inhibitor screening libraries (e.g., carbonic anhydrase, matrix metalloproteinase, or histone deacetylase panels) where the 1-methylimidazole moiety provides a defined metal-coordinating pharmacophore [1]. The ortho-cyanophenyl group contributes additional hydrogen bond acceptor capacity (total 4 H-bond acceptors, TPSA 96 Ų) that may engage non-metal binding pocket residues, while the thioether linker provides a metabolic handle distinct from ether- or amino-linked chemotypes [2]. The compound's fragment-like MW (272.33) and acceptable lipophilicity (XLogP3-AA = 2.0) make it a suitable starting point for structure-based lead optimization programs targeting metalloenzymes [1].

Conformational Analysis and Structure-Based Drug Design Leveraging Ortho-Cyano Intramolecular Hydrogen Bonding

The ortho-cyano substitution enables a unique intramolecular N–H···N≡C hydrogen bond that pre-organizes the acetamide linker into a pseudo-cyclic conformation [2]. This feature makes the compound a valuable model system for studying conformational restriction strategies in medicinal chemistry. Researchers can use the ortho-cyano compound as a 'conformationally biased' probe, with the para-cyano and meta-cyano isomers serving as 'unconstrained' controls, to deconvolute the contribution of conformational pre-organization to target binding affinity and selectivity [3]. This is particularly relevant in fragment-based drug discovery, where rigidification of a hit fragment is a common optimization strategy.

Screening Library Diversification Around the 2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]acetamide Scaffold

As a representative of the 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-aryl acetamide chemotype with an electron-withdrawing ortho substituent, this compound provides a distinct physicochemical profile (H-bond acceptors: 4; TPSA: 96 Ų; XLogP3-AA: 2.0) compared to analogs with electron-donating or halogen substituents on the N-aryl ring [1]. Procurement of this specific compound enables systematic exploration of the ortho electronic effect on target binding across diverse assay panels, complementing existing para- and meta-substituted variants. The compound's synthetic accessibility via thioether formation between 1-methyl-2-mercaptoimidazole and N-(2-cyanophenyl)-2-chloroacetamide also facilitates parallel analog synthesis for hit expansion [4].

CYP450 Metabolic Stability Profiling and Reactive Metabolite Assessment of Thioether-Containing Lead Series

The thioether (–S–CH₂–) linker in this compound serves as a defined metabolic soft spot for S-oxidation by CYP3A4, CYP2C9, and FMOs to generate sulfoxide and sulfone metabolites [2]. This compound can be used as a model substrate in in vitro metabolic stability assays (human liver microsomes or hepatocytes) to benchmark the S-oxidation rate and assess whether the ortho-cyano substituent modulates the metabolic liability of the thioether relative to unsubstituted phenyl or para-substituted analogs. The resulting data informs whether the ortho-cyano group exerts a steric or electronic effect on CYP-mediated sulfur oxidation, guiding the design of metabolically optimized analogs in the series.

Application
Selection Property
Validation Focus
Metalloenzyme inhibitor screening
Imidazole metal-coordination pharmacophore with ortho-cyano H-bond acceptor capacity
Metal-binding geometry and pH-dependent target engagement in metalloenzyme panels
Conformational analysis studies
ortho-CN intramolecular N-H···N≡C hydrogen bond for pseudo-cyclic pre-organization
Conformational restriction contribution to target binding affinity and selectivity
Screening library diversification
Electron-withdrawing ortho-substituent with distinct H-bond acceptor and TPSA profile
ortho electronic effect on target binding across assay panels; comparison with para/meta variants
CYP450 metabolic stability profiling
Thioether linker as defined metabolic soft spot for S-oxidation benchmarking
S-oxidation rate and ortho-cyano modulation of CYP-mediated sulfur oxidation in HLM/hepatocyte assays
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